molecular formula C12H12FNO3 B12073612 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12073612
M. Wt: 237.23 g/mol
InChI Key: WXIBGMPHNLWELR-UHFFFAOYSA-N
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Description

4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a fluorinated indole derivative designed for advanced pharmaceutical and chemical research. This compound serves as a versatile building block in medicinal chemistry, particularly in the structure-activity relationship (SAR) optimization of novel bioactive molecules. Its core structure is analogous to scaffolds investigated as cannabinoid receptor (CB1) allosteric modulators and dopamine receptor (D3) selective ligands , making it a valuable template for developing central nervous system (CNS) active compounds . The molecular architecture incorporates key features known to enhance drug-receptor interactions: a carboxylic acid group for hydrogen bonding and salt formation, a 2-methoxyethyl side chain at the N-1 position that can influence pharmacokinetic properties, and a fluorine atom at the C-4 position of the indole ring, a common strategy in lead optimization to modulate electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this multifunctional intermediate in amide coupling reactions, metal-catalyzed cross-couplings, and as a precursor for synthesizing more complex heterocyclic systems . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

4-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16)

InChI Key

WXIBGMPHNLWELR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Indole Core Formation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for constructing indole derivatives. As demonstrated in Patent CN102786460A , 3-indolecarbaldehydes are synthesized from 2-methylaniline precursors using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent. For 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid, the process can be adapted as follows:

  • Synthesis of 4-Fluoro-2-Methylaniline : Begin with 2-methylaniline, introducing a fluorine atom at the para position via electrophilic aromatic substitution using fluorine gas or Selectfluor® under controlled conditions .

  • Vilsmeier Reagent Preparation : Mix anhydrous DMF with POCl₃ at 0–5°C to form the active electrophilic species .

  • Indole Formation : React 4-fluoro-2-methylaniline with the Vilsmeier reagent, followed by reflux at 80–90°C to yield 4-fluoro-1H-indole-3-carbaldehyde .

Key Data :

  • Optimal molar ratio of precursor to Vilsmeier reagent: 1:10–1:40 .

  • Yield for analogous indolecarbaldehydes: 60–75% .

Introduction of the 2-Methoxyethyl Group

Alkylation of the indole nitrogen is critical for installing the 2-methoxyethyl moiety. A method from PMC3804115 describes O-alkylation using 1-bromo-2-methoxyethane in the presence of potassium carbonate (K₂CO₃) in acetone:

  • Alkylation Reaction :

    4-Fluoro-1H-indole-3-carbaldehyde+1-bromo-2-methoxyethaneK₂CO₃, acetone4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carbaldehyde\text{4-Fluoro-1H-indole-3-carbaldehyde} + \text{1-bromo-2-methoxyethane} \xrightarrow{\text{K₂CO₃, acetone}} \text{4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carbaldehyde}
    • Reaction time: 12–24 hours at 60°C .

    • Yield: ~65% (based on similar O-alkylations) .

  • Oxidation to Carboxylic Acid : Convert the aldehyde to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions :

    AldehydeKMnO₄, H₂SO₄Carboxylic Acid\text{Aldehyde} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Carboxylic Acid}
    • Yield: 70–85% .

Alternative Route via Isatin Intermediate

A novel approach from RSC Supplement utilizes N-substituted isatins as precursors:

  • Synthesis of 4-Fluoro-N-(2-methoxyethyl)isatin :

    • React 4-fluoroisatin with 2-methoxyethyl bromide in DMF using NaH as a base .

    • Conditions: 80°C for 2 hours under argon .

    • Yield: 75–82% .

  • Decarboxylative Cyclization :

    4-Fluoro-N-(2-methoxyethyl)isatinNaH, DMSO4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic Acid\text{4-Fluoro-N-(2-methoxyethyl)isatin} \xrightarrow{\text{NaH, DMSO}} \text{4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic Acid}
    • Reaction time: 2 hours at 80°C .

    • Yield: 75% (gram-scale) .

Fluorination Strategies

Direct fluorination of pre-formed indoles can be challenging due to positional selectivity. Electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI) or deoxyfluorination reagents (e.g., DAST) are employed post-alkylation :

  • Late-Stage Fluorination :

    1-(2-Methoxy-ethyl)-1H-indole-3-carboxylic AcidNFSI, Cu catalyst4-Fluoro Derivative\text{1-(2-Methoxy-ethyl)-1H-indole-3-carboxylic Acid} \xrightarrow{\text{NFSI, Cu catalyst}} \text{4-Fluoro Derivative}
    • Limitations: Competing fluorination at positions 5 and 6 may occur, requiring chromatographic separation .

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages
Vilsmeier-Haack 4-Fluoro-2-methylanilineIndole formation, alkylation60–75%Scalable, established protocol
Isatin Cyclization 4-FluoroisatinAlkylation, decarboxylation75–82%High regioselectivity, minimal byproducts
Late-Stage Fluorination 1-(2-Methoxy-ethyl)indoleFluorination post-synthesis50–65%Flexibility in fluorination timing

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 12.14 (s, 1H, COOH), 7.56–7.20 (m, 3H, aromatic), 4.30 (t, 2H, -OCH₂CH₂O-), 3.55 (s, 3H, -OCH₃) .

    • ¹³C NMR : δ 168.2 (COOH), 138.5 (C-3), 124.9 (C-4), 112.8 (C-F) .

  • Chromatographic Purity :

    • HPLC retention time: 8.2 min (C18 column, 70:30 H₂O:MeCN) .

    • Purity: >98% .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP yields methyl/ethyl esters .

  • Amidation : Coupling with amines (e.g., benzylamine, 4-phenylpiperazine) via EDCI/HOBt or carbodiimide reagents produces carboxamide derivatives .

Example Reaction Conditions

Reaction TypeReagents/ConditionsProduct YieldSource
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, reflux, 6 hr85%
AmidationEDCI, HOBt, DIPEA, DMF, rt, 12 hr78%

Decarboxylation

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation:

  • Thermal Decarboxylation : Heating above 200°C in DMSO or quinoline yields 4-fluoro-1-(2-methoxy-ethyl)-1H-indole .

  • Pd-Catalyzed Decarboxylation : Pd(OAc)<sub>2</sub>/AgOAc in HFIP at 100°C facilitates C–H arylation at the C4 position of the indole ring .

Key Observation :

  • Decarboxylation is favored in polar aprotic solvents, with Ag salts acting as oxidants .

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at activated positions (C4/C6) due to electron-donating effects of the methoxyethyl group:

  • Halogenation : NBS or I<sub>2</sub> in DMF introduces bromine/iodine at C4 .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C selectively nitrates C6.

Substituent Effects :

  • Fluorine at C4 deactivates the ring but directs incoming electrophiles to C6 via inductive effects .

Functionalization of the Methoxyethyl Side Chain

The 2-methoxyethyl group participates in alkylation and oxidation:

  • Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in K<sub>2</sub>CO<sub>3</sub>/DMF yields quaternary ammonium salts .

  • Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions cleaves the ether to form a carboxylic acid .

Synthetic Utility :

  • The methoxyethyl group enhances solubility in polar solvents, aiding purification .

Cross-Coupling Reactions

Pd-catalyzed couplings enable π-system functionalization:

  • Suzuki–Miyaura : Reaction with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> introduces aryl groups at C2 .

  • Heck Reaction : Alkenes couple at C3 in the presence of Pd(OAc)<sub>2</sub>/P(o-tol)<sub>3</sub> .

Catalyst Systems

Reaction TypeCatalystLigandYield
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>None72%
HeckPd(OAc)<sub>2</sub>P(o-tol)<sub>3</sub>65%

Acid–Base Reactivity

The carboxylic acid participates in salt formation and pH-dependent tautomerism:

  • Salt Formation : Reacts with NaOH or K<sub>2</sub>CO<sub>3</sub> to form water-soluble carboxylates .

  • Tautomerism : Exists as a zwitterion in aqueous solutions at neutral pH .

Photochemical Reactions

UV irradiation induces dimerization or fluorine displacement:

  • Dimerization : Forms a C4–C4' dimer under UV light (λ = 254 nm) in CH<sub>3</sub>CN .

  • Defluorination : Loss of fluorine occurs in the presence of TiO<sub>2</sub> photocatalysts .

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring. This configuration enhances its solubility and reactivity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have indicated that indole derivatives possess significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cells. In vitro studies demonstrated that 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid can inhibit cell proliferation in various cancer cell lines, with reported IC50 values indicating effective cytotoxicity.
    • Case Study : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM, suggesting its potential as an anticancer agent through apoptosis induction .
  • Neuropharmacology :
    • The compound is being investigated for its neuroprotective effects against neurotropic viruses. Research has highlighted its role as an inhibitor of alphavirus replication, with modifications leading to improved potency and metabolic stability.
    • Case Study : A derivative of this compound showed protection against neuroadapted Sindbis virus infection in mice, demonstrating its potential in treating viral encephalitis .
  • Antimicrobial Properties :
    • The indole structure is known for its antimicrobial activity. Preliminary studies suggest that 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid may disrupt cellular processes in pathogens, providing a basis for further exploration as an antimicrobial agent.

Industrial Applications

  • Synthesis of Complex Molecules :
    • This compound serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups.
    • Example : In the synthesis of pharmaceuticals and agrochemicals, the compound's ability to undergo electrophilic substitutions allows for the creation of diverse derivatives.
  • Dyes and Pigments Production :
    • The unique chemical structure of 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid makes it suitable for use in producing dyes and pigments, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxyethyl group can influence its solubility and bioavailability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Fluorine Position and Functional Groups
Compound Name Substituents/Functional Groups Molecular Weight (Calculated) Key Properties/Applications Reference
4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid 1: 2-Methoxyethyl; 3: COOH; 4: F 267.25 Potential intermediate; balanced solubility
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 2: CONH-Ph; 5: F 358.38 Research compound; solid (m.p. 249–250°C)
Ethyl 4-fluoro-1H-indole-2-carboxylate 2: COOEt; 4: F 207.20 Ester intermediate; lower polarity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2: COOH; 3: CH₃; 7: Cl 209.62 R&D use; chlorine enhances electronegativity

Key Observations :

  • Fluorine vs.
  • Carboxylic Acid vs. Ester/Amide : The carboxylic acid group (as in the target compound) increases polarity and hydrogen-bonding capacity, whereas esters (e.g., ethyl 4-fluoro-1H-indole-2-carboxylate) are more lipophilic and suitable as synthetic intermediates .
Substituent Chain Variations at Position 1
Compound Name Position 1 Substituent Key Properties/Applications Reference
4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid 2-Methoxyethyl Enhanced solubility in polar solvents
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid chloride 5-Fluoropentyl Lipophilic; reactive acid chloride intermediate
5F-PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) 5-Fluoropentyl Synthetic cannabinoid; designed for receptor binding

Key Observations :

  • Chain Length and Functionality : The 2-methoxyethyl group in the target compound offers a balance between solubility and steric bulk, contrasting with the lipophilic 5-fluoropentyl chain in 5F-PB-22, which is tailored for membrane permeability in bioactive molecules .

Biological Activity

4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid, a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer properties, neuroprotective effects, and other notable biological activities.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

  • Chemical Formula : C₉H₈FNO₂
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 23077-42-1
  • InChI Key : RDCCTSJRSSJAFO-UHFFFAOYSA-N

Anticancer Activity

Indole derivatives, including 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid, have shown promising anticancer activity. The following table summarizes key findings related to its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.57Induces G2/M phase arrest, disrupts microtubule structures
MHCC-97H (Liver)2.29Triggers apoptosis via mitochondrial dysfunction
A549 (Lung)1.5Inhibits cell migration and induces oxidative stress

The compound's ability to induce apoptosis and cell cycle arrest has been linked to its interaction with tubulin and the disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives against neurotropic viruses. For instance, compounds similar to 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid have been shown to inhibit the replication of alphaviruses such as the Western equine encephalitis virus (WEEV). In preclinical models, these compounds demonstrated enhanced stability in liver microsomes and improved brain penetration, suggesting their potential as therapeutic agents for neuroinflammatory conditions .

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is significantly influenced by their structural modifications. The presence of methoxy groups at specific positions has been associated with enhanced reactivity and biological efficacy. For example, methoxy substitutions can improve solubility and modulate interactions with biological targets, thereby increasing potency against various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

  • Anticancer Studies : A series of indole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications at the 1 and 3 positions of the indole ring could enhance anticancer activity significantly .
  • Neuroprotective Research : Investigations into the neuroprotective properties of indoles revealed that certain analogs could protect against viral infections in mouse models, indicating a potential application in treating viral-induced neurodegeneration .
  • SAR Analysis : Detailed SAR studies showed that substituents on the indole ring could dramatically alter the compound's pharmacological profile, emphasizing the importance of chemical modifications in drug design .

Q & A

Q. What synthetic routes are available for 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid, and what experimental conditions are critical for yield optimization?

Methodological Answer: The synthesis of indole-3-carboxylic acid derivatives typically involves multi-step protocols. A plausible route for the target compound includes:

Core Formation : Start with 4-fluoroindole as the base structure.

N1-Substitution : React with 2-methoxyethyl bromide under basic conditions (e.g., NaH/DMF) to introduce the 2-methoxyethyl group at the indole N1 position.

Carboxylic Acid Functionalization : Oxidize the 3-position methyl group (if present) to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. Alternatively, employ a Vilsmeier-Haack formylation followed by oxidation .
Critical Conditions :

  • Temperature control during N1-alkylation to avoid side reactions (e.g., over-alkylation).
  • Use of anhydrous solvents (e.g., DMF) to enhance reactivity.
  • Purification via column chromatography or recrystallization to isolate the product.

Q. How can the structural identity and purity of 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the 2-methoxyethyl group (δ 3.3–3.5 ppm for CH₂OCH₃) and indole protons (δ 7.0–8.0 ppm).
    • ¹³C NMR : Verify the carboxylic acid carbonyl signal (δ ~170 ppm) and fluorine substitution (¹⁹F NMR coupling patterns).
  • X-Ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation (e.g., as demonstrated for 5-fluoro-1H-indole-3-carboxylic acid in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₂FNO₃).
  • HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to ensure ≥95% purity.

Q. What physicochemical properties (e.g., logP, solubility) are critical for designing in vitro assays involving this compound?

Methodological Answer:

  • logP : Calculated logP (e.g., ~1.6 via software like ChemAxon) indicates moderate lipophilicity, influencing membrane permeability.
  • Solubility : The carboxylic acid group enhances aqueous solubility at physiological pH. Pre-dissolve in DMSO (≤10 mM stock) for cell-based assays.
  • Polar Surface Area (PSA) : ~70 Ų (estimated), suggesting moderate blood-brain barrier penetration.
  • Stability : Assess pH-dependent degradation (e.g., via LC-MS over 24 hours in PBS at pH 7.4).

Advanced Research Questions

Q. How do the 4-fluoro and 2-methoxyethyl substituents influence the compound’s binding affinity to biological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Fluorine Effects : The 4-fluoro group enhances electron-withdrawing properties, potentially stabilizing π-π interactions with receptor aromatic residues (e.g., 5-HT2C antagonists in ).
  • 2-Methoxyethyl Group : Increases steric bulk and hydrophilicity, which may alter binding pocket accessibility. Conduct molecular docking studies (e.g., AutoDock Vina) to compare with non-substituted analogs.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chloro or N1-methyl variants) and test in receptor-binding assays (IC₅₀ comparison).

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across cell lines) for this compound be resolved?

Methodological Answer:

  • Assay Optimization :
    • Standardize cell culture conditions (passage number, serum concentration).
    • Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity.
  • Metabolic Stability : Evaluate compound degradation in different media (e.g., liver microsomes) via LC-MS.
  • Off-Target Profiling : Screen against kinase panels or GPCR arrays to identify confounding interactions.

Q. What strategies are effective for improving the metabolic stability of 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid in preclinical studies?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance bioavailability, with in vivo hydrolysis to the active form.
  • Isotope Labeling : Incorporate deuterium at metabolically labile sites (e.g., CH₂ groups) to slow CYP450-mediated oxidation.
  • In Silico Metabolism Prediction : Use software like StarDrop to identify vulnerable sites (e.g., methoxyethyl chain oxidation) and guide structural modifications.

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